Methyl 3-amino-4-phenylbutanoate hydrochloride
Description
Methyl 3-amino-4-phenylbutanoate hydrochloride (CAS: 1001427-55-9) is a hydrochloride salt of a β-amino acid ester with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol . It features a phenyl group at the 4-position and an amino group at the 3-position of the butanoate backbone, esterified with a methyl group. This compound is typically stored under inert conditions at 2–8°C due to its sensitivity to moisture and heat . Its primary applications include use as a chiral intermediate in pharmaceutical synthesis and asymmetric catalysis.
Properties
IUPAC Name |
methyl 3-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIIBDWIBUUNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738960 | |
| Record name | Methyl 3-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001427-55-9 | |
| Record name | Methyl 3-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-amino-4-phenylbutanoate hydrochloride, a synthetic compound with the molecular formula , has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its solid state at room temperature and is typically stored under inert conditions. The synthesis involves several steps, including nucleophilic substitutions and hydrolysis, which enhance its solubility and reactivity. The hydrochloride form is particularly notable for facilitating various biochemical interactions due to improved solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a GABA analog , modulating GABA receptors and enhancing inhibitory neurotransmission, which underlies its neuroprotective and anticonvulsant properties. Furthermore, it has been shown to interact with specific enzymes and receptors involved in metabolic pathways, potentially influencing pain and inflammatory responses.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective effects, making it a candidate for treating neurological disorders. Its derivatives have been evaluated for anticonvulsant properties, suggesting utility in managing seizure disorders.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. These findings indicate potential applications in pain management and the treatment of inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-Methyl 3-amino-4-phenylbutanoate hydrochloride | Enantiomer of the compound | Potentially different biological activity |
| (R)-Methyl 3-amino-4-phenylbutanoate hydrochloride | Enantiomer with distinct stereochemistry | May exhibit varied pharmacological properties |
| Bestatin | Peptidase inhibitor derived from amino acids | Known for its role in cancer therapy |
| Phenibut | GABA analog used for anxiety and sleep disorders | Exhibits anxiolytic effects |
This comparison underscores the unique pharmacological profiles of these compounds, highlighting the potential advantages of this compound in therapeutic applications.
Case Studies
Case Study 1: Anticonvulsant Activity
A study assessing the anticonvulsant effects of this compound demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES). The compound exhibited a mortality protection rate of 100% at a specific dosage, surpassing the effects of standard treatments like valproic acid (VPA) .
Case Study 2: Inhibition of Enzymes
Another study explored the compound's ability to inhibit specific peptidases. The results indicated that certain derivatives effectively reduced enzyme activity, suggesting potential applications in drug development targeting metabolic disorders .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (S)-Methyl 3-amino-4-phenylbutanoate hydrochloride (CAS: 186393-25-9) Shares the same molecular formula and weight as the target compound but differs in stereochemistry at the 3-amino position. The (S)-enantiomer is critical for enantioselective synthesis, particularly in producing chiral drugs . Key Difference: Biological activity and binding affinity to chiral receptors may vary significantly compared to the racemic mixture .
Substituted Phenyl Derivatives
- Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride (CID: 82351301) Molecular formula: C₁₁H₁₄ClNO₂ (additional chlorine atom on the phenyl ring). The para-chloro substitution enhances lipophilicity and may improve blood-brain barrier penetration compared to the parent compound. This modification is common in CNS-targeting drugs . Key Difference: Higher molecular weight (248.15 g/mol) and altered electronic properties due to the electron-withdrawing Cl group .
- (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride (CAS: 270065-79-7) Features a trifluoromethyl (-CF₃) group on the phenyl ring, increasing metabolic stability and resistance to oxidative degradation. Molecular weight: 247.21 g/mol (free acid) + HCl. Key Difference: The -CF₃ group significantly impacts pharmacokinetics, making it suitable for prolonged-action formulations .
Positional Isomers
- Methyl 4-amino-4-phenylbutanoate hydrochloride (CAS: 56523-55-8) Amino group shifted to the 4-position, resulting in a γ-amino acid ester. Molecular formula: C₁₁H₁₆ClNO₂ (same as target compound). Key Difference: Altered hydrogen-bonding capacity and backbone flexibility, affecting interactions with biological targets like GABA receptors .
Ester Variants
- (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride (CAS: 422324-39-8) Replaces the methyl ester with a bulky tert-butyl group. Molecular formula: C₁₄H₂₂ClNO₂, molecular weight: 271.78 g/mol. Key Difference: Enhanced steric hindrance reduces enzymatic hydrolysis, making it a stable intermediate in peptide synthesis .
Non-Salt Forms and Free Acids
- tert-Butyl (3S)-3-amino-4-phenylbutanoate (CAS: 120686-17-1) Non-salt form with a molecular weight of 235.32 g/mol. Key Difference: Improved solubility in organic solvents compared to hydrochloride salts, facilitating use in hydrophobic reaction environments .
Preparation Methods
One-Pot Synthesis via Condensation, Addition, Hydrogenation, and Hydrolysis
A robust and scalable one-pot method has been reported for preparing 4-amino-3-phenylbutyrate hydrochloride, which can be adapted for the methyl ester hydrochloride form. The process involves:
Step 1: Condensation Reaction
Benzaldehyde and nitromethane react in ethanol at low temperature (-5°C) with sodium methoxide catalyst to form a nitroalkene intermediate.- Conditions: Ethanol solvent, -5°C, 2 hours stirring.
- Neutralization with 30% hydrochloric acid to pH 2.
Step 2: Addition Reaction
Diethyl malonate and sodium methoxide in ethanol are added dropwise to the intermediate solution at -5°C, followed by neutralization with hydrochloric acid.Step 3: Hydrogenation
The resulting intermediate is hydrogenated at 55°C using palladium on carbon catalyst for 8 hours to reduce the nitro group to an amine.Step 4: Hydrolysis and Crystallization
Hydrolysis with 30% hydrochloric acid at 95°C for 24 hours converts the ester to the amino acid hydrochloride salt. Decolorization with activated carbon and crystallization at 0°C yield the final product.
- Intermediate III solid isolated: 446 g
- Final hydrochloride salt: 127 g dried product
This method is advantageous due to its one-pot nature, relatively mild conditions, and good yields (~28-30% overall from starting materials), making it suitable for industrial scale-up.
Stepwise Synthesis via Intermediates and Base/Acid Treatments
Another synthetic approach involves preparing key intermediates through condensation and hydrolysis steps:
Preparation of First Intermediate:
Phenyl aldehyde and methyl acetoacetate react in ethanol at room temperature under organic base catalysis for 45-50 hours. The product is isolated by filtration and recrystallization.- Molar ratio: Phenyl aldehyde : methyl acetoacetate : ethanol = 1 : 2.5-3 : 12-15.
Preparation of Second Intermediate:
The first intermediate is treated with 20% sodium hydroxide solution at 85-90°C for 2-2.5 hours, filtered, cooled, and acidified with hydrochloric acid to pH 1-2. The resulting solid is filtered and dried.Final Hydrolysis and Salt Formation:
The second intermediate undergoes hydrolysis and acidification to yield 4-amino-3-phenylbutyric acid hydrochloride.
This method emphasizes controlled intermediate isolation and purification, providing high purity product with relatively simple reagents and moderate reaction times.
Grignard Reaction-Based Synthesis of 2-Oxo-4-phenylbutyrate Intermediate
A key precursor, 2-oxo-4-phenylbutyrate, can be prepared via Grignard chemistry, which is a common step in synthesizing methyl 3-amino-4-phenylbutanoate derivatives:
Step 1: Grignard Reagent Formation
Beta-bromophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) solvent with a small amount of thinner under nitrogen at 30-60°C for 1-12 hours to form the Grignard reagent.Step 2: Addition Reaction
The Grignard reagent reacts with diethyl aceto oxalate at -30 to 50°C for 1-15 hours to form 2-oxo-4-phenylbutyrate ester.Step 3: Hydrolysis and Esterification
Acid hydrolysis and esterification yield the desired 2-oxo-4-phenylbutyrate intermediate.
This route is noted for a relatively short synthesis cycle and high yield (~80.5%) but requires strict anhydrous, anaerobic, and low-temperature conditions, making it operationally demanding and costlier.
Alternative Routes and Variants
Acetic Anhydride Route:
Starting from phenyl aldehyde, condensation with acetic anhydride, hydrogenation, esterification, and subsequent condensation with oxalic acid diethyl ester yield phenylpropionic acid esters, which are converted to 2-oxo-4-phenylbutyrate.2-Phenylethyl Alcohol Route:
2-Phenylethyl alcohol is converted to 2-phenyl-chloride ethane via reaction with sulfur oxychloride, then transformed to 2-oxo-4-phenylbutyrate by Grignard reaction with oxalic acid diethyl ester.Chiral Resolution and Salt Formation:
For optically active forms, resolution of racemic beta-amino-phenylbutyric acid esters with resolving agents and subsequent hydrolysis or amine protection steps are employed.
Comparative Data Table of Preparation Methods
Research Findings and Operational Notes
The Grignard approach provides high yields but demands stringent control of moisture and oxygen, requiring inert atmosphere and dry solvents, which increases operational complexity and cost.
The one-pot method employing palladium-catalyzed hydrogenation is industrially attractive due to fewer isolation steps and milder conditions, though it may have lower overall yield.
The stepwise method with intermediate isolation offers high product purity and is suitable when product quality is paramount, albeit with longer reaction times.
Chiral resolution techniques are essential for producing enantiomerically pure compounds when required for pharmaceutical applications, involving additional steps of salt formation and crystallization.
Q & A
Q. How can the synthesis of Methyl 3-amino-4-phenylbutanoate hydrochloride be optimized for higher yield and purity?
Synthesis optimization involves controlling reaction conditions such as solvent selection, temperature, and stoichiometry. For example, hydrochloric acid in dioxane has been used to protonate intermediates, achieving near-quantitative yields under room-temperature stirring . Reflux conditions or inert atmospheres (e.g., nitrogen) may reduce side reactions like oxidation or hydrolysis. Post-synthesis purification via recrystallization or column chromatography, using solvents like methanol or ethyl acetate, can enhance purity (>95%) .
Q. What analytical methods are recommended for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. For example, ¹H-NMR in DMSO-d6 reveals characteristic peaks: δ 3.79 (s, 3H, methoxy group) and δ 9.00 (brs, 1H, protonated amine) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C11H16ClNO2, MW 229.70), while X-ray crystallography can resolve stereochemistry in crystalline forms .
Q. What are the key storage conditions to ensure compound stability?
Store under inert gas (argon or nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation. The hydrochloride salt’s hygroscopic nature necessitates desiccants in sealed containers. Avoid prolonged exposure to light, as UV radiation may degrade the phenyl or amino groups .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity and biological activity?
The (R)- and (S)-enantiomers exhibit distinct interactions with chiral biological targets. For instance, the (R)-configuration in tert-butyl analogs shows enhanced binding to enzymes like proteases, likely due to spatial alignment with active sites. Racemic mixtures may require chiral HPLC (e.g., using amylose-based columns) to isolate enantiomers for activity assays .
Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?
The amino group acts as a nucleophile in reactions with electrophiles (e.g., aldehydes in Schiff base formation). In acidic conditions, the protonated amine participates in SN2 reactions, while deprotonation (using bases like triethylamine) enables SN1 pathways. Kinetic studies using <sup>13</sup>C-labeled substrates can track mechanistic pathways .
Q. How can researchers design pharmacological studies to evaluate its bioactivity?
Derivatives of similar compounds (e.g., methyl 4-amino-3-methoxybutanoate hydrochloride) exhibit antimicrobial and anticancer properties. Structure-activity relationship (SAR) studies should modify the phenyl or amino groups and test against cell lines (e.g., MCF-7 for breast cancer). In vivo assays in rodent models can assess pharmacokinetics, leveraging HPLC-MS for metabolite detection .
Q. What strategies resolve contradictions in reported biological data for this compound?
Discrepancies in activity data may arise from impurities or enantiomeric ratios. Reproducibility requires stringent purity validation (e.g., ≥98% by HPLC) and chiral resolution. Meta-analyses of published datasets, controlling for variables like assay type (e.g., MIC vs. IC50), can clarify trends .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
